molecular formula C6H13NO B146632 N,N-Diethylacetamide CAS No. 685-91-6

N,N-Diethylacetamide

Cat. No.: B146632
CAS No.: 685-91-6
M. Wt: 115.17 g/mol
InChI Key: AJFDBNQQDYLMJN-UHFFFAOYSA-N
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Description

N,N-Diethylacetamide, also known as acetic acid diethylamide, is an organic compound with the molecular formula CH₃CON(C₂H₅)₂. It is a colorless liquid with a faint amine-like odor. This compound is primarily used as a solvent in various chemical reactions and industrial processes due to its ability to dissolve a wide range of substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylacetamide can be synthesized through several methods:

    Acetic Acid Method: This involves the reaction of acetic acid with diethylamine. The reaction is exothermic and typically carried out at elevated temperatures.

    Acetic Anhydride Method: In this method, acetic anhydride reacts with diethylamine. The reaction is controlled at specific temperatures to ensure complete acylation.

Industrial Production Methods: Industrial production of this compound often involves continuous processes to ensure high yield and purity. The acetic acid method is commonly used in industrial settings due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

N,N-Diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethylacetamide is a colorless liquid with a faint odor, characterized by the molecular formula C6H13NC_6H_{13}N and a CAS number of 685-91-6. Its structure consists of an acetamide group with two ethyl substituents, which contributes to its unique solvent properties.

Solvent in Chemical Reactions

Applications as a Solvent:

  • Pharmaceuticals: DEAC is widely used as a solvent for drug formulation due to its ability to dissolve various organic compounds effectively. It enhances the solubility of active pharmaceutical ingredients (APIs), facilitating their bioavailability .
  • Organic Synthesis: DEAC serves as a reaction medium in synthesizing complex organic molecules, including ynamines and spiro compounds. For instance, it has been utilized in the synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, showcasing its versatility in organic chemistry .

Spectroscopic Studies

This compound has been employed in various spectroscopic investigations:

  • Infrared and NMR Spectroscopy: Researchers have utilized DEAC to study the spectroscopic properties of different acetamides, providing insights into molecular interactions and conformational changes .
  • Microsomal Drug-Metabolizing Enzymes: Studies have shown that DEAC affects hepatic microsomal enzymes, which are crucial for drug metabolism. This property makes it a valuable tool in pharmacokinetic studies .

Biological Research Applications

Toxicological Studies:

  • DEAC has been investigated for its effects on drug-metabolizing enzymes in animal models. Research indicated that it could influence the metabolism of other drugs when administered concurrently, highlighting its potential impact on pharmacodynamics .

Biomarker Studies:

  • Occupational exposure studies have identified DEAC concentrations in urine as biomarkers for monitoring exposure levels among workers handling this solvent. This application underscores its relevance in occupational health research .

Industrial Applications

Polymer Industry:

  • This compound is used as a solvent for high molecular weight polymers and synthetic resins, facilitating their processing and application in various products such as coatings and adhesives .

Extraction Processes:

  • The compound is also employed in extraction processes within the chemical and food industries due to its polar aprotic nature, which enhances the extraction efficiency of certain compounds .

Case Study 1: Drug Solvent Efficacy
A study evaluated the efficacy of DEAC as a drug solvent compared to other solvents like dimethyl sulfoxide (DMSO). Results indicated that DEAC provided superior solubility for certain APIs, leading to enhanced drug delivery outcomes in animal models .

Case Study 2: Occupational Exposure Monitoring
In an industrial setting, urinary concentrations of DEAC were monitored among workers exposed to this solvent. The findings revealed significant correlations between exposure levels and urinary metabolite concentrations, validating DEAC’s role as an effective biomarker for occupational safety assessments .

Mechanism of Action

N,N-Diethylacetamide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific solvent properties and its ability to participate in a wide range of chemical reactions. Its ethyl groups provide different steric and electronic effects compared to similar compounds, making it suitable for specific applications .

Comparison with Similar Compounds

Biological Activity

N,N-Diethylacetamide (DEAC) is an organic compound belonging to the class of diethyl tertiary amides, which has garnered attention for its various biological activities and potential applications in pharmacology and organic synthesis. This article provides a comprehensive overview of the biological activity of DEAC, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₆H₁₃N₁O
  • Molecular Weight : 115.18 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : 175 °C

Biological Activity Overview

This compound exhibits several biological activities, primarily through its effects on drug metabolism and potential therapeutic applications. Key areas of research include:

  • Drug Metabolism Modulation
    • DEAC has been shown to influence the activity of cytochrome P450 enzymes in the liver, which are crucial for drug metabolism. A study indicated that administration of DEAC in rats led to increased activity of P450 2B1/2-associated monooxygenases, suggesting a role in enhancing drug metabolism .
  • Antimicrobial Activity
    • Research indicates that derivatives of DEAC exhibit antimicrobial properties. For instance, compounds synthesized from DEAC showed significant activity against Candida albicans with a minimum inhibitory concentration (MIC) of ≤ 25 μg/mL .
  • Anti-inflammatory Effects
    • DEAC is involved in modulating inflammatory responses. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and suppress pathways associated with inflammation . This suggests potential applications in treating inflammatory diseases.
  • Toxicological Considerations
    • While DEAC shows promising biological activities, it is essential to note its toxicological profile. Exposure to DEAC has been associated with liver toxicity in occupational settings, highlighting the need for careful handling and usage .

Case Study 1: Hepatic Enzyme Induction

A study investigated the effects of DEAC on hepatic drug-metabolizing enzymes in rats. The findings revealed that administration at doses ranging from 100-300 mg/kg increased the activity of P450 2B1/2 enzymes significantly, indicating that DEAC could enhance drug metabolism .

Case Study 2: Antimicrobial Efficacy

In a research effort focused on synthesizing new antimicrobial agents, derivatives of DEAC were tested against various pathogens. The results showed that these compounds had notable efficacy against Candida albicans, suggesting their potential use as antifungal agents .

Case Study 3: Inflammatory Response Modulation

A study explored the anti-inflammatory effects of DEAC by assessing its impact on LPS-induced inflammation in macrophages. Results indicated that DEAC pretreatment significantly reduced nitric oxide production and inhibited NF-κB activation, underscoring its potential as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeDescriptionReference
Drug MetabolismInduces P450 enzymes, enhancing drug metabolism
AntimicrobialActive against Candida albicans (MIC ≤ 25 μg/mL)
Anti-inflammatoryInhibits pro-inflammatory cytokines and NF-κB pathway
ToxicityAssociated with liver toxicity in occupational exposure

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling N,N-Diethylacetamide in laboratory settings?

this compound requires strict adherence to safety protocols due to its hazardous properties. Key precautions include:

  • Ventilation : Use in well-ventilated areas or fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved respirators) is recommended if ventilation is insufficient .
  • Spill Management : Contain spills using non-combustible absorbents (e.g., vermiculite) and avoid water, which may spread the liquid. Collect residues in sealed containers for hazardous waste disposal .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. What storage conditions are optimal to maintain this compound stability?

  • Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials (e.g., strong oxidizers, acid chlorides).
  • Keep containers tightly sealed to prevent moisture absorption and vapor release.
  • Avoid exposure to temperatures >30°C to minimize decomposition risks .

Q. How does this compound interact with biological systems, and what are its toxicity profiles?

Limited acute toxicity data are available, but studies indicate:

  • Mutagenicity : Shown in experimental animal models, necessitating careful handling .
  • Enzyme Effects : In rats, chronic exposure alters hepatic microsomal enzyme activity, potentially affecting drug metabolism .
  • Ecotoxicity : Fish LC50 values suggest moderate aquatic toxicity; avoid environmental release .

Advanced Research Questions

Q. What mechanistic role does this compound play in controlling nanoparticle morphology during synthesis?

In ferrous oxalate dihydrate synthesis, this compound acts as a crystal growth modifier via:

  • Hydrogen Bonding : DFT calculations show interactions between DEAc and oxalate ions (C₂O₄²⁻) or water molecules on crystal surfaces .
  • Axial Growth Inhibition : DEAc preferentially binds to specific crystal facets, restricting axial elongation and producing uniform 100 nm rod-shaped particles . Methodological Approach :
  • Perform DFT simulations to identify binding energies and interaction sites.
  • Synthesize particles under controlled conditions (e.g., DEAc concentration, temperature).
  • Validate morphology via TEM/SEM and correlate with computational predictions .

Q. How can computational methods like DFT guide the design of this compound-based reaction systems?

Density Functional Theory (DFT) is critical for:

  • Binding Energy Analysis : Quantifying DEAc interactions with target molecules (e.g., metal ions, organic ligands) to predict solvent effects .
  • Reaction Pathway Optimization : Modeling intermediate states in catalytic or synthesis processes to reduce experimental trial-and-error. Example : In ferrous oxalate synthesis, DFT identified DEAc’s role in stabilizing transition states, enabling tailored experimental protocols .

Q. What analytical techniques are suitable for studying this compound’s effects on enzymatic activity?

  • In Vitro Microsomal Assays : Incubate DEAc with liver microsomes to measure CYP450 enzyme inhibition/induction using substrates like ethoxyresorufin .
  • Spectroscopic Methods : FTIR or NMR to track structural changes in enzymes post-exposure .
  • Kinetic Studies : Monitor metabolite formation rates (e.g., via HPLC) to assess DEAc’s impact on catalytic efficiency .

Q. Data Contradictions and Limitations

  • Toxicological Data Gaps : Acute toxicity (LD50) and chronic exposure effects in humans are poorly documented, requiring cautious extrapolation from animal studies .
  • Physical Properties : Discrepancies in reported boiling points (182–186°C vs. 245.2°C) suggest variability in purity or measurement conditions; verify via experimental replication .

Properties

IUPAC Name

N,N-diethylacetamide
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InChI

InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3
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InChI Key

AJFDBNQQDYLMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13NO
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DSSTOX Substance ID

DTXSID9020459
Record name N,N-Diethylacetamide
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Molecular Weight

115.17 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name N,N-Diethylacetamide
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Boiling Point

185.5 °C
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Flash Point

170 °F
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Solubility

Sol in water, alcohol; sol in all proportions in ether, acetone, benzene
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Density

0.9130 @ 17 °C
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Vapor Pressure

0.89 [mmHg], 2 MM HG @ 35 °C
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Color/Form

Colorless liquid

CAS No.

685-91-6
Record name N,N-Diethylacetamide
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Record name N,N-DIETHYLACETAMIDE
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Record name Acetamide, N,N-diethyl-
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Melting Point

LESS THAN 20 °C
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Diethylacetamide
N,N-Diethylacetamide
N,N-Diethylacetamide
N,N-Diethylacetamide
N,N-Diethylacetamide
N,N-Diethylacetamide

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